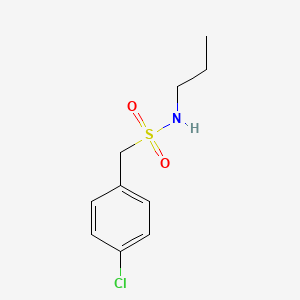
1-(4-chlorophenyl)-N-propylmethanesulfonamide
Overview
Description
1-(4-Chlorophenyl)-N-propylmethanesulfonamide is an organic compound characterized by the presence of a chlorophenyl group attached to a propylmethanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-N-propylmethanesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-N-propylmethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The sulfonamide moiety can undergo oxidation to form sulfonic acids or reduction to yield sulfinamides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to produce the corresponding sulfonic acid and amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are applied.
Major Products:
Substitution Reactions: Products include various substituted phenyl derivatives.
Oxidation: Sulfonic acids.
Reduction: Sulfinamides.
Hydrolysis: Sulfonic acid and propylamine.
Scientific Research Applications
1-(4-Chlorophenyl)-N-propylmethanesulfonamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-propylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the chlorophenyl group may interact with hydrophobic pockets within proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-N-methylmethanesulfonamide: Similar structure but with a methyl group instead of a propyl group.
1-(4-Bromophenyl)-N-propylmethanesulfonamide: Similar structure but with a bromine atom instead of chlorine.
1-(4-Chlorophenyl)-N-ethylmethanesulfonamide: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness: 1-(4-Chlorophenyl)-N-propylmethanesulfonamide is unique due to its specific combination of a chlorophenyl group and a propylmethanesulfonamide moiety, which imparts distinct chemical and biological properties. Its specific interactions with molecular targets and its reactivity profile make it a valuable compound for various applications.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-propylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2S/c1-2-7-12-15(13,14)8-9-3-5-10(11)6-4-9/h3-6,12H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEAQDACAUGNQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)CC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


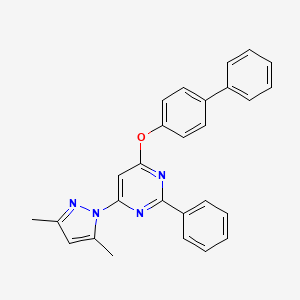
![2-(4-chloro-3-methylphenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B4706572.png)
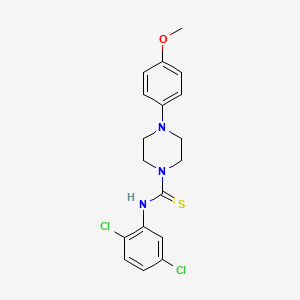
![N-(2-CHLOROPHENYL)-2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE](/img/structure/B4706590.png)
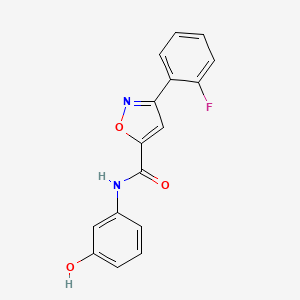
![N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-4-fluoroaniline](/img/structure/B4706597.png)
![4-ethyl-N-[4-(morpholine-4-carbonyl)phenyl]benzamide](/img/structure/B4706603.png)
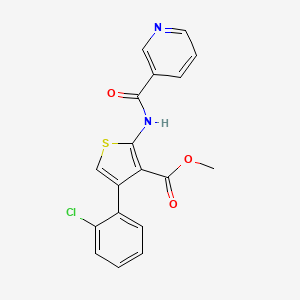
![[7-(DIFLUOROMETHYL)-2,5-DIMETHYL-6,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL][6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE](/img/structure/B4706620.png)
![methyl (Z)-2-[(5-bromofuran-2-carbonyl)amino]-3-phenylprop-2-enoate](/img/structure/B4706631.png)
![5-[(2-fluorobenzyl)thio]-4-[(4-methylphenyl)sulfonyl]-2-phenyl-1,3-oxazole](/img/structure/B4706639.png)
![N-[(Z)-3-(butylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B4706643.png)
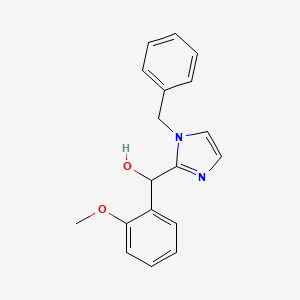
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B4706674.png)
